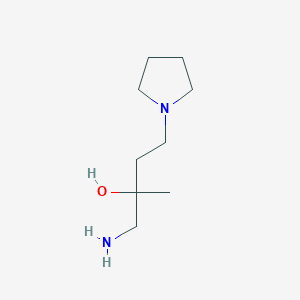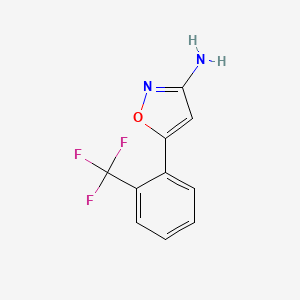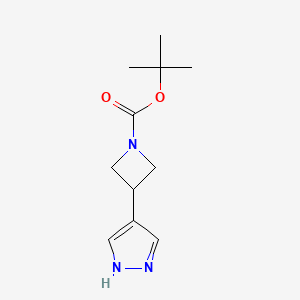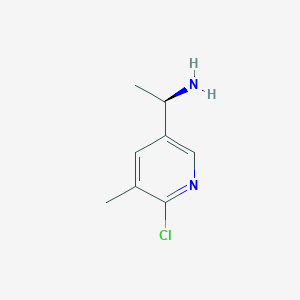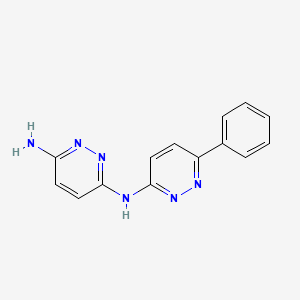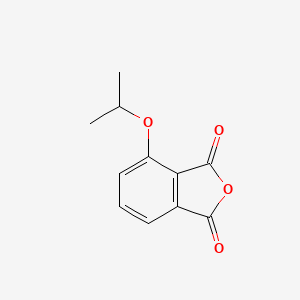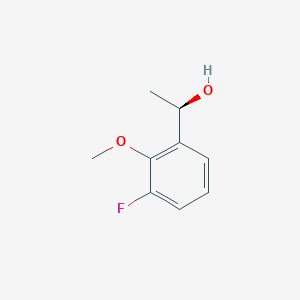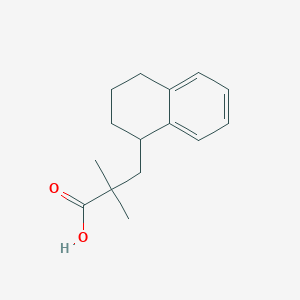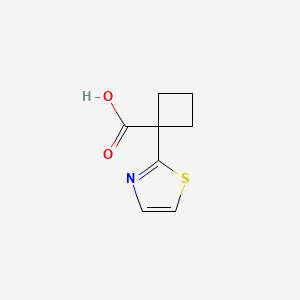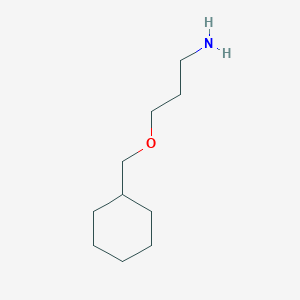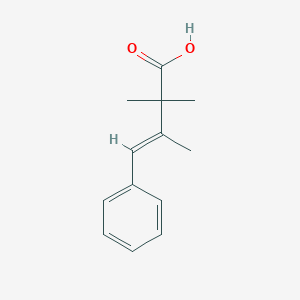
2,2,3-Trimethyl-4-phenylbut-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid is an organic compound characterized by its unique structure, which includes a phenyl group and a double bond in the butenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid can be achieved through several methods. One common approach involves the dehydration of alcohols in the presence of strong acids like sulfuric or phosphoric acid at high temperatures . Another method includes the esterification of carboxylic acids with alcohols in the presence of an acid catalyst such as concentrated sulfuric acid .
Industrial Production Methods
Industrial production of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of (E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving oxidative stress and free radical scavenging .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3-Trimethyl-4-phenyl-butanoic acid
- 2,2,3-Trimethyl-4-phenyl-but-2-enoic acid
- 2,2,3-Trimethyl-4-phenyl-but-3-enoic ester
Uniqueness
(E)-2,2,3-Trimethyl-4-phenyl-but-3-enoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
55078-29-0 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(E)-2,2,3-trimethyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-10(13(2,3)12(14)15)9-11-7-5-4-6-8-11/h4-9H,1-3H3,(H,14,15)/b10-9+ |
Clave InChI |
GAPDJIOVEVVKED-MDZDMXLPSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C(C)(C)C(=O)O |
SMILES canónico |
CC(=CC1=CC=CC=C1)C(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




